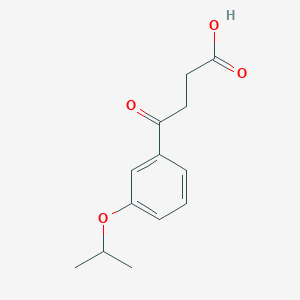

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid

Description

Contextualization of 4-Oxobutyric Acid Derivatives within Organic Synthesis

4-Oxobutyric acid, also known as γ-oxobutyric acid, and its derivatives are a significant class of molecules in organic synthesis. These compounds, characterized by a ketone functional group and a carboxylic acid moiety separated by a two-carbon chain, serve as versatile building blocks for creating more complex chemical structures. Their utility is rooted in the reactivity of their two functional groups, which can undergo a wide range of chemical transformations.

The carboxylic acid group can be converted into esters, amides, and acid halides, while the ketone can participate in reactions such as reductions, additions, and condensations. youtube.com This dual reactivity allows for the construction of various heterocyclic compounds and the extension of carbon chains. For instance, γ-keto acids are precursors in the synthesis of γ-lactones through reductive lactonization, a transformation that can be achieved using catalysts like gallium(III) chloride. rsc.org

Furthermore, these derivatives are instrumental in well-established reactions like the Friedel-Crafts acylation, where an aromatic compound reacts with an acid anhydride (B1165640), such as succinic anhydride, to form an aromatic 4-oxobutanoic acid. wikipedia.org This method is a common strategy for introducing a four-carbon chain onto an aromatic ring, a key step in the synthesis of many pharmaceutical and material science compounds. Recent advancements have also introduced novel methods, such as photoredox-catalyzed dual decarboxylative coupling, to synthesize γ-ketoacids from α-ketoacids and maleic anhydrides, highlighting the ongoing innovation in this area. acs.orgnih.gov

Historical Perspective on Aromatic 4-Oxobutyric Acid Research

Research into aromatic 4-oxobutyric acids has a long history, often linked to the development of synthetic methodologies and the exploration of their potential applications. The Friedel-Crafts reaction, discovered in 1877, provided an early and straightforward method for synthesizing these compounds, such as 4-(4-Methylphenyl)-4-oxobutanoic acid, by reacting an aromatic hydrocarbon with succinic anhydride. wikipedia.org This reaction has been a staple in organic chemistry, even finding its place in undergraduate teaching laboratories to demonstrate electrophilic aromatic substitution. wikipedia.org

Historically, research has focused on modifying the aromatic ring with various substituents to study their effects on the properties and reactivity of the resulting oxo-acids. This has led to the synthesis of a wide array of derivatives, including those with methyl, wikipedia.orgsigmaaldrich.com methylthio, sigmaaldrich.com and methoxy (B1213986) groups. Investigations have also delved into the metabolic pathways of these compounds, such as the study of the metabolic chiral inversion of 4-phenyl-4-oxobutanoic acid derivatives. nih.gov These foundational studies have paved the way for the development of more complex molecules with specific biological activities.

Significance of 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid in Contemporary Chemical Research

While extensive research exists for simpler aromatic 4-oxobutyric acids, the specific compound this compound has a more niche but important role in contemporary research. Its significance primarily lies in its use as an intermediate or building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

For example, related structures, (phenylalkyloxy)phenyl-oxobutanoic acids, have been the subject of synthetic methodology development, indicating the importance of this class of compounds. google.com The isopropoxy group on the phenyl ring modifies the electronic and steric properties of the molecule, which can influence its reactivity and biological interactions. Research into compounds with similar structural motifs, such as those investigated for their inhibitory effects on enzymes, underscores the potential for this class of molecules in drug discovery. nih.gov

The synthesis of such specifically substituted oxobutanoic acids is often a critical step in creating targeted molecules for biological assays. The development of efficient synthetic routes to these compounds remains an active area of research, aiming for methods that are high-yielding and utilize cost-effective starting materials. google.com

Overview of Current Academic Landscape and Identified Research Gaps

The current academic landscape for aromatic 4-oxobutyric acids is diverse. It ranges from the development of novel synthetic methods, such as photocatalysis, acs.orgnih.gov to their application as building blocks for functional materials and biologically active compounds. calpaclab.commdpi.com There is a continued interest in creating derivatives with varied substitution patterns on the aromatic ring to fine-tune their properties. chimicatechnoacta.rusigmaaldrich.com

However, for the specific compound this compound, there appears to be a research gap in the public domain literature concerning its detailed synthesis, characterization, and specific applications. While patents may describe its synthesis as part of a larger family of compounds, google.com dedicated academic studies exploring its unique properties and potential are less common.

Future research could focus on several areas:

Optimized Synthesis: Developing and publishing a high-yield, scalable synthesis for this compound.

Characterization: A thorough characterization of its physical and chemical properties.

Exploration of Reactivity: Investigating its utility in the synthesis of novel heterocyclic systems or as a precursor to other functional molecules.

Biological Screening: Evaluating its potential biological activity, given the interest in related compounds for various therapeutic areas.

Addressing these gaps would enhance the understanding of this specific molecule and could unlock new applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(3-propan-2-yloxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)17-11-5-3-4-10(8-11)12(14)6-7-13(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQQFJKVUMGWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257873 | |

| Record name | 3-(1-Methylethoxy)-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-42-3 | |

| Record name | 3-(1-Methylethoxy)-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethoxy)-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Iso Propoxyphenyl 4 Oxobutyric Acid

Precursor Identification and Availability for Targeted Synthesis

Another key precursor is succinic anhydride (B1165640) , a readily available and widely used reagent in organic synthesis. Its cyclic structure is primed for ring-opening reactions, making it an ideal partner for acylation reactions.

Classical Approaches to Aryl Oxobutyric Acid Synthesis

The synthesis of 4-aryl-4-oxobutanoic acids, including the target compound, has traditionally relied on well-established reactions in organic chemistry.

Friedel-Crafts Acylation Strategies with Succinic Anhydride

The most direct and widely employed method for synthesizing 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 3-isopropoxybenzene with succinic anhydride. nih.govchemscene.comresearchgate.net This reaction involves the electrophilic substitution of the aromatic ring, driven by the generation of an acylium ion from succinic anhydride in the presence of a Lewis acid catalyst.

A Japanese patent discloses a method for producing 4-alkoxyphenyl-4-oxobutyric acids, which includes the isopropoxy derivative, through the condensation of an alkoxybenzene with succinic anhydride using a Lewis acid. quora.com The reaction is typically carried out in an inert solvent. The isopropoxy group is an ortho-, para-directing group, leading to a mixture of isomers. The para-substituted product is generally favored due to reduced steric hindrance.

| Parameter | Description | Common Examples/Conditions |

|---|---|---|

| Aryl Precursor | The aromatic compound undergoing acylation. | 3-isopropoxybenzene |

| Acylating Agent | The source of the acyl group. | Succinic anhydride |

| Catalyst | A Lewis acid that activates the acylating agent. | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Tin (IV) chloride (SnCl₄) |

| Solvent | An inert medium for the reaction. | Dichlorobenzene, Nitrobenzene, Carbon disulfide |

| Temperature | Reaction temperature can influence selectivity and yield. | Typically ranges from 0°C to room temperature, but can be elevated. |

Alternative Condensation Reactions

While Friedel-Crafts acylation is predominant, other condensation reactions can be envisaged for the synthesis of aryl oxobutyric acids. For instance, a reaction pathway involving the amidation of a suitable chalcone (B49325) with succinic anhydride has been reported for a structurally related compound. This suggests that if a corresponding chalcone derived from 3-isopropoxyacetophenone were synthesized, a similar amidation followed by hydrolysis could potentially yield the target acid. However, this represents a less direct route compared to Friedel-Crafts acylation.

Multi-Step Synthesis Pathways from Simpler Precursors

Multi-step synthetic routes offer an alternative approach, particularly when direct acylation proves problematic or when specific substitution patterns are desired. A plausible multi-step pathway for a similar (phenylalkyloxy)phenyl-oxobutanoic acid has been described and involves several key transformations. A similar sequence for this compound could commence with 3-isopropoxyacetophenone.

A potential multi-step synthesis could involve:

Halogenation: Alpha-halogenation of 3-isopropoxyacetophenone to yield a 2-halo-1-(3-isopropoxyphenyl)ethanone.

Nucleophilic Substitution: Displacement of the halide with a malonic ester anion.

Hydrolysis and Decarboxylation: Saponification of the ester groups followed by decarboxylation of the resulting malonic acid derivative to afford the final product.

This pathway, while longer, provides greater control over the final structure and can be advantageous in certain research contexts.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry continually seeks to improve upon classical methods by enhancing efficiency, selectivity, and environmental compatibility.

Catalytic Systems in Synthesis (e.g., Lewis Acid, Brønsted Acid Catalysis)

The choice and optimization of the catalytic system in the Friedel-Crafts acylation are paramount for achieving high yields and purity.

Photochemical and Electrochemical Methods in Synthesis

While specific examples for the direct synthesis of this compound using photochemical or electrochemical means are not prevalent in the literature, the principles of these methods are widely applied to the synthesis of organic compounds and are considered green chemistry approaches. nih.govencyclopedia.pub

Photochemical Synthesis: This method utilizes light energy to initiate chemical reactions. Photochemical reactions proceed via the electronic excitation of molecules, which alters their reactivity. nih.gov For the synthesis of keto-acids, this could potentially involve photo-Fries rearrangement of an appropriate ester or photosensitized oxidation reactions. A key advantage is the ability to conduct reactions under mild conditions. The combination of photochemical processes with microreactors offers a pathway for optimizing these reactions by ensuring uniform light distribution and precise control over reaction parameters. nih.gov

Electrochemical Synthesis: Electrosynthesis employs electrical energy to drive chemical reactions that would otherwise be non-spontaneous. In the context of creating molecules like aromatic oxobutyric acids, electrochemical methods could be used for carboxylation steps or for the generation of reactive intermediates. The use of electrochemical flow cells has significantly advanced the field, overcoming historical challenges related to scalability and making it a more viable option for commercial production. nih.gov

| Method | Principle | Potential Application in Aromatic Oxobutyric Acid Synthesis | Advantages |

| Photochemistry | Uses light energy to achieve electronic excitation and induce chemical reactions. nih.govencyclopedia.pub | Photo-induced coupling reactions, generation of radical intermediates for acylation. | Mild reaction conditions, high specificity, green energy source. nih.gov |

| Electrochemistry | Uses electrical energy to drive non-spontaneous redox reactions. nih.gov | Electrochemical carboxylation of aromatic ketones, oxidation of precursor molecules. | Avoids stoichiometric chemical oxidants/reductants, precise control, enhanced safety. nih.gov |

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production. In a flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This technology offers significant advantages for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). nih.govresearchgate.net

The synthesis of 4-aryl-butanone derivatives has been successfully demonstrated using flow platforms. beilstein-journals.org For a compound like this compound, a continuous flow process would likely involve the Friedel-Crafts acylation of isopropoxybenzene (B1215980) with succinic anhydride.

Key benefits of a flow approach include:

Enhanced Safety: Unstable or hazardous intermediates can be generated and consumed in situ, minimizing the risks associated with their handling and accumulation. nih.gov

Superior Process Control: The small reaction volumes within a flow reactor allow for precise control over parameters like temperature, pressure, and residence time, often leading to higher yields and fewer side products compared to batch processing. beilstein-journals.org

Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. durham.ac.uk

Integrated Purification: Flow systems can be designed to include in-line purification steps, such as using polymer-supported scavenger resins or "catch-and-release" techniques, which streamline the workup process and can eliminate the need for traditional aqueous extractions or chromatography. durham.ac.ukmdpi.com

A conceptual flow process for the synthesis of carboxylic acids has been demonstrated using a tube-in-tube gas-permeable membrane reactor, which is particularly effective for gas-liquid reactions and highlights the modularity and advanced capabilities of modern flow chemistry. durham.ac.uk

Optimization of Reaction Conditions and Yields

The primary route for synthesizing this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of isopropoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst. google.comwikipedia.org The optimization of this reaction is critical for maximizing yield and purity.

Key parameters for optimization include:

Solvent: The choice of solvent is crucial. Dichlorobenzenes are cited as effective solvents for this type of reaction. google.com

Catalyst: A variety of Lewis acids can be used, including aluminum chloride, tin chloride, and ferric chloride. The molar ratio of the Lewis acid to the reactants is a key variable; an excess is typically required. For the synthesis of related 4-alkoxyphenyl-4-oxo-butyric acids, the Lewis acid is often used in a range of 1.05 to 1.5 equivalents relative to the alkoxybenzene. google.com

Temperature: Reaction temperature significantly impacts reaction rate and selectivity. For the acylation step, a temperature range of -30°C to 70°C is reported, with a preferred range of -20°C to 20°C to minimize side reactions. google.com

The following table summarizes typical reaction parameters that can be optimized for the synthesis of 4-alkoxyphenyl-4-oxobutyric acids via Friedel-Crafts acylation.

| Parameter | Range/Options | Rationale for Optimization | Source |

| Reactants | Isopropoxybenzene, Succinic Anhydride | Stoichiometry affects conversion and selectivity. | google.com |

| Catalyst | Aluminum chloride, Tin chloride, Ferric chloride | Catalyst activity and amount influence reaction rate and cost. | google.com |

| Solvent | Dichlorobenzenes (ortho, meta, para) | Affects reactant solubility and reaction temperature range. | google.com |

| Temperature | -20°C to 20°C (preferred) | Balances reaction rate against the formation of impurities. | google.com |

| Reaction Time | Varies (e.g., several hours to overnight) | Ensures complete conversion of starting materials. | mdpi.com |

Green Chemistry Principles Applied to Synthesis of Aromatic Oxobutyric Acids

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of aromatic oxobutyric acids can be made more sustainable by applying these principles. nih.gov

The 12 Principles of Green Chemistry provide a framework for this optimization:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. Flow chemistry, with its higher yields and reduced side products, directly contributes to this principle. nih.govnih.gov

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as Friedel-Crafts acylation, are inherently more atom-economical than stoichiometric reactions.

Less Hazardous Chemical Synthesis: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. researchgate.net This involves careful selection of solvents and reagents.

Designing Safer Chemicals: The final product should be designed to be effective yet have minimal toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Research into solvent-free reactions (e.g., grinding) or the use of greener solvents (e.g., water, ionic liquids) is an active area. encyclopedia.pubunibo.it

Design for Energy Efficiency: Energy requirements should be minimized. Conducting reactions at ambient temperature and pressure, or using energy-efficient sources like microwaves, contributes to this goal. nih.govatiner.gr

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and can generate waste.

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov The use of Lewis or solid acid catalysts in Friedel-Crafts reactions is a key example.

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. Flow chemistry's ability to handle hazardous materials in small, controlled volumes enhances safety. nih.gov

Applying these principles, a greener synthesis of this compound would favor a catalytic, solvent-minimized or green-solvent-based process, potentially run in a continuous flow reactor to maximize energy efficiency and safety while minimizing waste. nih.gov

Reactivity and Transformational Chemistry of 4 3 Iso Propoxyphenyl 4 Oxobutyric Acid

Reactions of the Carboxylic Acid Moiety

The terminal carboxylic acid group of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid is a versatile site for chemical modification, enabling the formation of esters, amides, and the corresponding primary alcohol upon reduction.

Esterification and Amidation Pathways

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. A common and direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol reactant is typically used, or water is removed as it is formed. researchgate.net

Reaction: this compound + R-OH ⇌ 4-(3-iso-Propoxyphenyl)-4-oxobutanoate ester + H₂O

Catalysts: H₂SO₄, HCl, p-Toluenesulfonic acid

Amidation: The synthesis of amides from this compound can be achieved through several pathways. Direct amidation involves heating the carboxylic acid with an amine, often requiring high temperatures to drive off water. orgsyn.org Catalytic methods provide milder conditions. For instance, boric acid can be used as an inexpensive and environmentally benign catalyst for the direct amidation of carboxylic acids with amines in a solvent like toluene, with water being removed azeotropically. orgsyn.org Studies on related 4-aryl-4-oxobutanoic acids show that reactions with N,N-diamines can lead to the formation of amides, which may subsequently undergo intramolecular cyclization to yield heterocyclic systems like pyrroloimidazolones or pyrrolopyrimidinones. arabjchem.orgarabjchem.orgarabjchem.orgresearchgate.net

| Reaction Type | Reactant | Typical Conditions | Product Class |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) | Acid catalyst (e.g., H₂SO₄), heat | Ester |

| Amidation | Amine (e.g., Benzylamine) | Heat, often with a catalyst (e.g., Boric Acid) | Amide |

| Amidation/Cyclization | Diamine (e.g., 1,2-Diaminoethane) | Heat in aprotic solvent (e.g., Toluene) | Heterocyclic Amides |

Reduction to Corresponding Alcohols and Butyric Acids

Reducing the carboxylic acid group in this compound to a primary alcohol presents a chemoselectivity challenge due to the presence of the ketone. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the carboxylic acid and the ketone, yielding a diol. harvard.edu

However, selective reduction of the carboxylic acid is achievable. One effective strategy involves the activation of the carboxylic acid by converting it into a mixed anhydride (B1165640) using isobutyl chloroformate and a base like N-methylmorpholine at low temperatures. nih.govscirp.org This activated intermediate is then readily reduced by a milder reagent, such as sodium borohydride (B1222165) (NaBH₄), which does not affect the ketone under these conditions. nih.govscirp.org This method has been successfully applied to the structurally similar fenofibric acid, demonstrating its utility for selectively producing the corresponding alcohol in the presence of a ketone. nih.gov Another reagent known for its preference for reducing carboxylic acids over ketones is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). harvard.edureddit.com

The reduction to the corresponding butyric acid derivative, specifically 4-(3-isopropoxyphenyl)butyric acid, would entail the reduction of the keto group while leaving the carboxylic acid intact. This transformation is addressed in section 3.2.1.

Decarboxylation Pathways and Derivatives

The decarboxylation of carboxylic acids, or the removal of the carboxyl group as carbon dioxide (CO₂), is highly dependent on the molecular structure. For β-ketoacids, which have a ketone two carbons away from the carboxylic acid, decarboxylation occurs readily upon heating via a stable, cyclic six-membered transition state. libretexts.orgmasterorganicchemistry.com

However, this compound is a γ-ketoacid, with the ketone positioned on the gamma carbon (four carbons away). Simple thermal decarboxylation of γ-ketoacids is not a facile process. masterorganicchemistry.com The intramolecular hydrogen transfer required for concerted decarboxylation would have to proceed through a highly strained seven-membered transition state, which is energetically unfavorable compared to the six-membered ring of β-ketoacids. stackexchange.com Therefore, heating this compound is not expected to lead to significant decarboxylation. More complex, catalyzed reactions, such as photoredox-catalyzed decarboxylative halogenation, can achieve this transformation for aryl carboxylic acids, leading to halogenated derivatives, but this represents a specialized pathway rather than a simple thermal decomposition. organic-chemistry.orgorganic-chemistry.org

Transformations of the Keto Group

The ketone functionality is a key site for nucleophilic addition and condensation reactions, allowing for its conversion into hydroxyl groups or various C=N double-bonded derivatives.

Reduction to Hydroxyl Groups and Secondary Alcohols

The ketone group can be selectively reduced to a secondary alcohol, yielding 4-(3-isopropoxyphenyl)-4-hydroxybutyric acid. This transformation can be cleanly achieved using mild hydride-reducing agents. Sodium borohydride (NaBH₄) is a common choice for this purpose as it readily reduces ketones and aldehydes but is generally unreactive towards less electrophilic functional groups like carboxylic acids and esters under standard conditions. researchgate.net The reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature or below.

Product: 4-(3-isopropoxyphenyl)-4-hydroxybutyric acid

Selective Reagent: Sodium Borohydride (NaBH₄)

Typical Solvents: Methanol, Ethanol

Formation of Oximes, Hydrazones, and Ketals

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nitrogen nucleophiles and alcohols, leading to a variety of derivatives.

Oximes: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) under weakly acidic conditions results in the formation of the corresponding ketoxime. wikipedia.orgbyjus.com This condensation reaction eliminates a molecule of water and is a reliable method for converting ketones into crystalline oxime derivatives. nih.gov

Hydrazones: Similarly, condensation with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine, semicarbazide) yields hydrazones. These reactions are also typically acid-catalyzed and are fundamental in the characterization and derivatization of ketones. nih.gov

Ketals: The ketone can be protected by converting it into a ketal. This is achieved by reacting the compound with an excess of an alcohol or, more commonly, a diol like ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The reaction is reversible, and water must be removed to drive the equilibrium toward the ketal product. This transformation is particularly useful when subsequent reactions need to be performed on the carboxylic acid moiety without affecting the ketone.

| Derivative | Reagent | Functional Group Formed |

|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | C=N-OH |

| Hydrazone | Hydrazine (H₂N-NH₂) | C=N-NH₂ |

| Ketal | Diol (e.g., Ethylene Glycol) + Acid Catalyst | Cyclic Diether |

Reactions with Various Nucleophiles

The reactivity of 4-aryl-4-oxobutanoic acids, such as this compound, with nucleophiles is characterized by the presence of two primary electrophilic sites: the carboxylic acid carbon and the ketone carbonyl carbon. The interaction with binucleophiles, particularly N,N-diamines, has been studied, demonstrating a clear reaction pathway. arabjchem.orgarabjchem.org

The reaction with terminal aliphatic N,N-diamines proceeds through an initial acid-base reaction, forming alkane diaminium di{4-oxo-4-arylbutanoate} salts. arabjchem.org This is followed by two sequential dehydration steps. The first dehydration yields the corresponding amides, and the second leads to heterocyclization, ultimately forming bicyclic systems like pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.orgarabjchem.org The use of a sealed vessel reactor can optimize these syntheses, leading to high yields of the heterocyclic products in a short reaction time. arabjchem.org

| Nucleophile | Intermediate Product(s) | Final Product |

| Aliphatic N,N-diamines | Alkane diaminium di{4-oxo-4-arylbutanoate} salts, Amides | Pyrroloimidazolones, Pyrrolopyrimidinones |

Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, makes it an ideal precursor for various cyclization reactions to generate both carbocyclic and heterocyclic ring systems.

Intramolecular Cyclizations to Form Lactones and Polycyclic Systems

Intramolecular cyclization of this compound can lead to the formation of γ-lactones. wikipedia.org This typically occurs through the reduction of the ketone to a hydroxyl group, forming a 4-hydroxycarboxylic acid intermediate which can then spontaneously cyclize. wikipedia.org The resulting γ-lactones are five-membered rings, which are thermodynamically favorable. youtube.com These lactones, specifically 5-arylfuran-2(3H)-ones, serve as stable internal esters of the parent 4-oxobutanoic acid. arabjchem.orgarabjchem.org

Furthermore, these structures can be precursors for more complex polycyclic systems. For instance, intramolecular (4+3) cycloadditions of related epoxy enolsilane substrates have been used to create trans-fused perhydroazulene cores, demonstrating a pathway to intricate molecular architectures. chemrxiv.org Spiro lactones can also be generated from related 3-(carboxyalkyl)-substituted cycloalkenones through reduction and subsequent acid-catalyzed cyclization. organic-chemistry.org

Synthesis of Heterocyclic Compounds from the Oxobutyric Acid Scaffold

The 4-oxobutanoic acid framework is a valuable starting point for the synthesis of a variety of heterocyclic compounds. As previously mentioned, reaction with aliphatic N,N-diamines is a key method for preparing pyrrolodiazacycloalkanones, such as pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.orgarabjchem.org This reaction pathway involves the opening of the intermediate furanone ring (the lactone form of the acid) by the diamine, formation of an amide intermediate, and subsequent heterocyclization. arabjchem.orgarabjchem.org

Derivatives of 4-oxobutanoic acids have also been used to synthesize other heterocyclic systems. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids undergo intramolecular cyclization in the presence of propionic anhydride to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ruresearchgate.net This highlights the utility of the oxobutyric acid scaffold in constructing complex, multi-ring heterocyclic structures.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating iso-propoxy group. wikipedia.orgmasterorganicchemistry.com As an alkoxy group, it is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself on the aromatic ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org For this compound, these reactions would be expected to yield a mixture of products, with substitution occurring at the 2-, 4-, and 6-positions of the phenyl ring. The specific ratio of ortho to para substitution can be influenced by steric hindrance from the bulky iso-propoxy group. wikipedia.org The general mechanism for these reactions involves two main steps: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (a benzenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Directing Effects of the iso-Propoxy Group

| Position | Electronic Effect | Predicted Reactivity |

|---|---|---|

| Ortho (C2, C6) | Activated | Favorable, but potential steric hindrance |

| Meta (C5) | Deactivated | Unfavorable |

Radical Reactions and Oxidative Transformations

The butyric acid side chain of this compound can undergo oxidative transformations. Analogous to the oxidation of fatty acids, enzymatic or chemical methods can achieve hydroxylation at various positions along the alkyl chain. nih.gov For instance, selective hydroxylation at the C4 (γ) position would lead to the formation of a 4-hydroxy-4-(3-iso-propoxyphenyl)-4-oxobutanoic acid, which could then cyclize to a lactone.

Oxidative cleavage of related structures, such as tetrahydrofuran-2-methanols, to γ-lactones can be achieved using reagents like Oxone. organic-chemistry.org While specific studies on radical reactions of this compound are not prevalent, the presence of benzylic protons (alpha to the aromatic ring and the ketone) suggests potential sites for radical abstraction, which could initiate further transformations.

Mechanistic Elucidation of Key Reaction Pathways

The mechanisms for several key reactions of this compound have been elucidated.

Reaction with N,N-Diamines: The reaction pathway to form bicyclic heterocycles is now understood to be a stepwise process. arabjchem.orgarabjchem.org

Acid-Base Reaction: Initial proton transfer from the carboxylic acid to the amine groups of the diamine forms a stable salt. arabjchem.org

Amide Formation: Subsequent heating leads to dehydration, forming an amide intermediate.

Heterocyclization: A final intramolecular cyclization, involving the remaining amine group and the ketone carbonyl, followed by another dehydration step, yields the final bicyclic product. arabjchem.org

Electrophilic Aromatic Substitution: The mechanism is a well-established two-step process. masterorganicchemistry.comlibretexts.org

Formation of the σ-Complex: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+). This breaks the aromaticity and forms a resonance-stabilized carbocation known as a benzenium ion or σ-complex. libretexts.org

Re-aromatization: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic π-system. masterorganicchemistry.com

Intramolecular Lactonization: This proceeds via a standard acid-catalyzed esterification mechanism, but intramolecularly. youtube.com

Protonation: The ketone is first reduced to an alcohol. The carbonyl group of the carboxylic acid is then protonated to increase its electrophilicity.

Nucleophilic Attack: The hydroxyl group on the chain acts as a nucleophile, attacking the protonated carbonyl carbon.

Proton Transfer and Dehydration: A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyls on the tetrahedral intermediate, which then leaves as a water molecule, forming the cyclic ester, or lactone. youtube.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Assignmentmdpi.com

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. The spectrum of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration value reveals the relative number of protons generating the signal. The splitting pattern, or multiplicity, arises from spin-spin coupling between neighboring, non-equivalent protons and provides crucial information about the connectivity of the carbon skeleton.

Expected ¹H NMR Data: The aromatic protons on the substituted phenyl ring are expected to appear in the downfield region (typically δ 7.0–8.0 ppm). The methylene (B1212753) protons of the butyric acid chain would likely appear as two distinct triplets, a result of coupling to each other. The methine proton of the iso-propoxy group would appear as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The acidic proton of the carboxylic acid is often broad and may appear over a wide chemical shift range.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | 7.00 - 7.60 | Multiplet (m) | 4H |

| -CH (iso-propoxy) | 4.60 - 4.75 | Septet (sept) | 1H |

| -CH₂- (next to C=O) | 3.20 - 3.35 | Triplet (t) | 2H |

| -CH₂- (next to COOH) | 2.75 - 2.90 | Triplet (t) | 2H |

| -CH₃ (iso-propoxy) | 1.30 - 1.45 | Doublet (d) | 6H |

| -COOH | 10.0 - 12.0 | Singlet (broad, s) | 1H |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a complete picture of the molecular structure. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). sdsu.eduyoutube.com For this compound, COSY would show cross-peaks between the adjacent methylene protons in the butyric acid chain and between the methine and methyl protons of the iso-propoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bonding. While this molecule does not have fixed stereochemistry, NOESY could provide information on preferred conformations in solution.

Mass Spectrometry (MS) Methods

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationspectrabase.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental formula of the compound, as each unique combination of atoms will have a slightly different exact mass. For this compound (C₁₃H₁₆O₄), the expected exact mass for the protonated molecule, [M+H]⁺, can be calculated and compared to the experimental value to confirm the elemental composition.

Interactive Data Table: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | C₁₃H₁₇O₄⁺ | 237.1127 | (Experimental Value) |

| [M+Na]⁺ | C₁₃H₁₆O₄Na⁺ | 259.0946 | (Experimental Value) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. nih.govnih.gov The fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure.

Expected Fragmentation Pattern: The fragmentation of this compound would likely proceed through characteristic pathways for ketones and carboxylic acids. Common fragmentation events would include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid moiety. A key fragmentation would be the alpha-cleavage adjacent to the ketone, leading to the formation of an acylium ion corresponding to the 3-iso-propoxyphenylcarbonyl group. Further fragmentation of this ion would also be observed.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

| 237.11 | 219.10 | H₂O | Loss of water |

| 237.11 | 177.09 | C₃H₆O (acetone) or C₄H₈O₂ | Cleavage of the butyric acid chain |

| 237.11 | 163.08 | C₄H₆O₂ | Acylium ion (3-iso-propoxyphenylcarbonyl) |

| 163.08 | 121.06 | C₃H₆ (propene) | Loss of propene from the iso-propoxy group |

Ionization Techniques (ESI, APCI, EI)

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a compound. The choice of ionization technique is crucial for obtaining high-quality mass spectra.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In positive ion mode, the molecule would be expected to be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed due to the presence of the carboxylic acid group.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar compounds than ESI. For this compound, APCI would likely also produce a prominent protonated molecule [M+H]⁺ in positive mode and a deprotonated molecule [M-H]⁻ in negative mode. It is generally less prone to matrix effects than ESI.

Electron Ionization (EI): EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. nist.gov While the molecular ion peak [M]⁺ may be weak or absent, the resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure. Expected fragments for this compound would arise from the cleavage of the ether linkage, the alkyl chain, and the loss of the carboxylic acid group.

Table 1: Expected Mass Spectrometry Data for this compound

| Ionization Technique | Expected Ion(s) | Information Provided |

| ESI (Positive Mode) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Molecular Weight |

| ESI (Negative Mode) | [M-H]⁻ | Molecular Weight |

| APCI (Positive Mode) | [M+H]⁺ | Molecular Weight |

| APCI (Negative Mode) | [M-H]⁻ | Molecular Weight |

| EI | [M]⁺ and various fragment ions | Structural Elucidation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule. vscht.cz

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. vscht.cz A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid, and another strong peak around 1680-1700 cm⁻¹ would be due to the ketone's C=O stretch. The C-O stretching of the ether linkage would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretches would be observed above 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The C=O stretches would also be Raman active, although generally weaker than in the IR spectrum. The symmetric vibrations of the molecule are typically more intense in the Raman spectrum.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) | Weak |

| Carboxylic Acid C=O | 1700-1725 (strong) | Moderate |

| Ketone C=O | 1680-1700 (strong) | Moderate |

| Aromatic C-H | >3000 | Strong |

| Ether C-O | 1200-1300 | Moderate |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. nih.gov

UV-Vis Absorption: The this compound molecule contains a substituted benzene (B151609) ring, which is a chromophore. The electronic transitions within this aromatic system would result in absorption bands in the ultraviolet region of the spectrum. Typically, π → π* transitions in substituted benzenes occur in the range of 200-280 nm. researchgate.net The presence of the carbonyl group conjugated with the aromatic ring can shift the absorption to longer wavelengths (a bathochromic shift). The exact position and intensity of the absorption maxima would be dependent on the solvent used.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-280 | Substituted benzene ring |

| n → π | ~300 (weak) | Carbonyl group |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting data would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity. researchgate.net

HPLC is the primary method for determining the purity of non-volatile compounds like this compound. scielo.br A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or acetic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). chromatographyonline.com Detection would typically be performed using a UV detector set to a wavelength where the compound absorbs strongly. The purity is determined by the area percentage of the main peak in the chromatogram. ejgm.co.uknih.gov

Table 4: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

For GC-MS analysis of a carboxylic acid like this compound, derivatization is typically required to increase its volatility and thermal stability. nih.gov The carboxylic acid group can be converted to a more volatile ester, for example, by reaction with a silylating agent or an alkylating agent. researchgate.net The derivatized compound can then be separated by gas chromatography and detected by mass spectrometry. ekb.eg This technique is highly sensitive and provides both retention time data for identification and a mass spectrum for structural confirmation. rsc.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely employed to monitor the progress of chemical reactions. libretexts.orgwisc.edu It operates on the principle of differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, on a flat support) and a mobile phase (a solvent or solvent mixture). wisc.edu9afi.com As the mobile phase ascends the TLC plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase. 9afi.com This allows for the qualitative assessment of the consumption of starting materials and the formation of products. wisc.edu

For the synthesis of this compound, TLC is an invaluable tool. The compound possesses both a ketone and a carboxylic acid functional group, resulting in a relatively high polarity. acs.org This polarity dictates its behavior on a TLC plate, typically resulting in a lower retention factor (Rf) compared to less polar starting materials. The progress of a reaction producing this compound can be tracked by observing the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. rochester.edu

A key parameter in TLC is the Retention Factor (Rf), which quantifies the movement of a compound. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orglibretexts.org

Rf = distance traveled by the sample / distance traveled by the solvent libretexts.org

The Rf value is characteristic for a specific compound in a given solvent system and on a particular stationary phase, although it can be influenced by factors like layer thickness, temperature, and chamber saturation. libretexts.orglibretexts.org In reaction monitoring, a "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm if the reactant has been fully consumed, especially when the Rf values of the reactant and product are similar. rochester.edu

Mobile Phase Selection and Retention Factor (Rf) Analysis

The choice of the mobile phase is critical for achieving good separation. libretexts.org Since this compound contains a polar carboxylic acid and a moderately polar ketone group, a relatively polar solvent system is required to ensure the compound migrates from the baseline. acs.org A common starting point for developing a TLC solvent system is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. researchgate.net For carboxylic acids, which can exhibit strong interactions with the silica gel stationary phase (leading to streaking), the addition of a small amount of a polar modifier like acetic acid or formic acid to the mobile phase is often necessary to obtain well-defined spots.

Below is a table of representative mobile phase systems and the expected Rf behavior for compounds with relevant functional groups.

Table 1: Representative TLC Mobile Phase Systems and Expected Rf Behavior

| Functional Group Profile | Example Mobile Phase (v/v) | Expected Rf Range | Rationale |

|---|---|---|---|

| Nonpolar (e.g., Alkyl-aryl ether precursor) | Hexane / Ethyl Acetate (4:1) | High (0.6 - 0.8) | The compound is largely nonpolar and has a high affinity for the mobile phase, traveling far up the plate. |

| Moderately Polar (e.g., Aromatic Ketone) | Hexane / Ethyl Acetate (2:1) | Medium (0.4 - 0.6) | The ketone group increases polarity, leading to stronger interaction with the silica gel and a moderate Rf value. acs.orgresearchgate.net |

Visualization Techniques

Since many organic compounds are colorless, various methods are required to visualize the separated spots on a developed TLC plate. libretexts.org For this compound and its potential precursors, several techniques are applicable.

Ultraviolet (UV) Light (254 nm): The presence of the aromatic phenyl ring in the target compound and its likely precursors allows for visualization under short-wave UV light. libretexts.orgplantextractwholesale.com Compounds that absorb UV light will appear as dark spots on a plate containing a fluorescent indicator (e.g., F254), as they quench the plate's fluorescence. plantextractwholesale.com This is a non-destructive method, allowing for subsequent visualization by other means. libretexts.org

Iodine Vapor: Exposing the TLC plate to iodine vapor in a sealed chamber is a semi-destructive method where iodine complexes with many organic compounds, rendering them as yellow-brown spots. libretexts.orgfiu.edu This technique is particularly effective for aromatic compounds. fiu.edu The spots are often transient and should be circled with a pencil promptly. libretexts.org

Chemical Stains: Destructive chemical stains react with the compounds on the plate to produce colored spots, often after gentle heating. libretexts.org Given the functional groups in this compound, several stains are particularly useful.

Table 2: Visualization Reagents for TLC Analysis

| Visualization Reagent | Target Functional Group(s) | Procedure | Result |

|---|---|---|---|

| p-Anisaldehyde Stain | Ketones, Alcohols, Aldehydes | Dip plate in stain, then heat gently with a heat gun. fiu.edu | Produces various colored spots against a light pink background. Excellent general-purpose stain. fiu.edu |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Aldehydes and Ketones | Spray or dip the plate in a solution of 2,4-DNPH in acidic ethanol (B145695). epfl.ch | Forms yellow-to-red spots (hydrazones). Highly specific for carbonyl compounds. epfl.ch |

| Bromocresol Green Stain | Carboxylic Acids (pKa < ~5.0) | Spray or dip the plate in a dilute ethanolic solution of bromocresol green. fiu.edu | Yields bright yellow spots on a blue or green background. Heating is typically not required. fiu.edu |

| Potassium Permanganate (B83412) (KMnO₄) Stain | Oxidizable groups (Alkenes, Alcohols, Aldehydes) | Dip plate in a dilute basic solution of KMnO₄. | Yellow or brown spots appear on a purple background as the permanganate is reduced. fiu.edu |

By employing a suitable mobile phase and a combination of these visualization techniques, TLC provides a clear and effective means to monitor the synthetic progress toward this compound, ensuring the complete consumption of reactants and the successful formation of the desired product.

Computational and Theoretical Studies of 4 3 Iso Propoxyphenyl 4 Oxobutyric Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid. These methods provide a quantum mechanical description of the electronic structure of the molecule, from which numerous properties can be derived.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the equilibrium geometry. For this compound, this process would typically be performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

Table 1: Illustrative Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O (keto) | 1.22 Å |

| C=O (acid) | 1.21 Å | |

| O-H (acid) | 0.97 Å | |

| C-O (ether) | 1.37 Å | |

| Bond Angle | C-C-C (butyric acid) | 112.5° |

| C-CO-C | 118.9° | |

| Dihedral Angle | Phenyl-C=O | 25.0° |

Electronic Structure and Molecular Orbital Theory (HOMO/LUMO)

The electronic structure of this compound can be elucidated through molecular orbital (MO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich isopropoxyphenyl ring, which can act as an electron-donating group. Conversely, the LUMO is likely to be centered on the electron-withdrawing keto and carboxylic acid moieties. This distribution of FMOs suggests that the molecule could be susceptible to electrophilic attack on the aromatic ring and nucleophilic attack at the carbonyl carbons. Analysis of the HOMO and LUMO provides insights into charge transfer within the molecule. acs.orgnih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govmdpi.com

Table 3: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Electronegativity (χ) | (I+A)/2 | 4.15 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.35 eV |

| Chemical Softness (S) | 1/(2η) | 0.21 eV⁻¹ |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, specific functional groups can be identified. For this compound, characteristic peaks would be expected for the C=O stretching of the ketone and carboxylic acid, O-H stretching of the carboxylic acid, and C-O stretching of the ether.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. materialsciencejournal.org The predicted absorption maxima (λmax) would correspond to electronic excitations, likely π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl groups.

Reaction Mechanism Modeling and Transition State Identification

Computational methods can be employed to model the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states. For example, the keto-enol tautomerism, a common phenomenon in keto acids, could be investigated. researchgate.net Calculations would determine the relative energies of the keto and enol forms and the energy barrier for the transition between them. Identifying the transition state structure provides critical information about the reaction kinetics.

Structure-Reactivity Relationship (SRR) Analysis in Chemical Transformations

By systematically modifying the structure of this compound and calculating its properties, a structure-reactivity relationship (SRR) can be established. For instance, one could computationally assess how substituting the isopropoxy group with other alkyl or alkoxy groups, or changing its position on the phenyl ring, affects the molecule's electronic properties and reactivity. This type of analysis is crucial for understanding how structural modifications can tune the chemical behavior of the molecule, which is a foundational concept in medicinal chemistry and materials science. researchgate.net

In Silico Design of Related Chemical Entities

The design of novel chemical entities derived from a lead compound, such as this compound, is a cornerstone of modern drug discovery. In silico techniques allow for the rational design and virtual screening of libraries of related compounds to identify candidates with improved properties. This process often involves modifications to the core scaffold to explore the chemical space and optimize biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A key approach in the design of new molecules is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org For a series of derivatives of this compound, a 3D-QSAR model could be developed to predict their potential efficacy. nih.gov This involves aligning the structures of the compounds and using statistical methods to build a model based on steric and electrostatic fields. nih.gov The resulting model can then be used to predict the activity of newly designed compounds prior to their synthesis. nih.gov

The development of a robust QSAR model typically involves the following steps:

Data Set Preparation: A diverse set of compounds with known biological activities is collected. frontiersin.org

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common substructure. frontiersin.orgnih.gov

Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, geometric) are calculated for each molecule.

Model Building and Validation: A mathematical model is created using statistical techniques, and its predictive power is assessed using an external test set of compounds. nih.gov

Molecular Docking and Virtual Screening

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the binding mechanism of a ligand to its receptor and can be used to screen large libraries of virtual compounds. mdpi.com For instance, derivatives of this compound could be docked into the active site of a target protein to predict their binding affinity and interaction patterns. nih.gov The results of molecular docking simulations, such as binding energy and key interactions with amino acid residues, can help prioritize compounds for synthesis and biological testing. mdpi.comnih.gov

Table 1: Hypothetical Molecular Descriptors for a Series of Designed Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Activity (IC₅₀, µM) |

| Analog 1 | 250.29 | 2.5 | 1 | 4 | 5.2 |

| Analog 2 | 264.32 | 2.8 | 1 | 4 | 3.8 |

| Analog 3 | 278.35 | 3.1 | 1 | 5 | 1.5 |

| Analog 4 | 292.37 | 3.4 | 1 | 5 | 0.9 |

Table 2: Example of Molecular Docking Results for Designed Analogs against a Hypothetical Target

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki, µM) |

| Analog 1 | -7.5 | TYR23, SER45, LYS89 | 8.1 |

| Analog 2 | -8.2 | TYR23, SER45, LYS89, PHE101 | 4.3 |

| Analog 3 | -9.1 | TYR23, SER45, LYS89, ARG121 | 1.2 |

| Analog 4 | -9.8 | TYR23, SER45, LYS89, ARG121, ASP122 | 0.5 |

Bioisosteric Replacement and Scaffold Hopping

In silico design also leverages strategies like bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's characteristics. For example, the carboxylic acid moiety in this compound could be replaced with a bioisostere like a 1,3,4-oxadiazole (B1194373) ring to potentially enhance its pharmacological properties. nih.govresearchgate.net Scaffold hopping involves searching for novel core structures that can mimic the activity of the original lead compound, offering a path to new chemical classes with potentially improved intellectual property positions.

The integration of these computational approaches allows for a more focused and efficient discovery process, reducing the number of compounds that need to be synthesized and tested experimentally. frontiersin.org By building upon the structural framework of this compound, in silico design can guide the development of new chemical entities with enhanced therapeutic potential.

Applications in Chemical Synthesis and Materials Science Non Clinical

Role as an Advanced Intermediate in Multi-Step Organic Synthesis

The primary and most well-documented application of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid is as an advanced intermediate in the synthesis of complex organic molecules, particularly heterocyclic systems. The general class of 4-aryl-4-oxobutanoic acids, to which this compound belongs, serves as a key precursor for creating bicyclic nitrogen-containing heterocycles.

Research has demonstrated that 4-aryl-4-oxobutanoic acids react with aliphatic binucleophiles, such as N,N-diamines, to form bicyclic products like pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org The reaction proceeds through the formation of an initial salt, followed by two dehydration steps that first yield an amide and then the final cyclized heterocycle. arabjchem.org This process highlights the compound's utility, as the presence of two distinct electrophilic centers—the carboxylic acid and the ketone—allows for sequential and controlled reactions to build complex molecular architectures. arabjchem.org The use of 4-aryl-4-oxoalkanoic acids is often more efficient than alternative methods as it can reduce the number of steps required to achieve the target heterocyclic system. arabjchem.org

The synthesis of these heterocyclic structures is a significant area of organic chemistry, as these scaffolds are often investigated for various scientific applications. Therefore, this compound functions as a critical starting material, enabling the construction of more elaborate chemical entities.

Precursor for Specialty Chemicals

Flowing directly from its role as a synthetic intermediate, this compound is a precursor to various specialty chemicals. Specialty chemicals are valued for their performance or function rather than their composition, and the derivatives of this acid fit that description.

For instance, the pyrroloimidazolone and pyrrolopyrimidinone heterocycles synthesized from 4-aryl-4-oxobutanoic acids have been identified as having plant growth-regulating activity. arabjchem.org This positions the parent acid as a key starting material for the development of novel agrochemicals.

Furthermore, patents describe how related 4-alkoxyphenyl-4-oxo-butyric acids can be used to produce 7-alkoxy-1-tetralones. google.com This transformation typically involves the reduction of the ketone followed by an intramolecular cyclization. These tetralones are themselves valuable intermediates in organic synthesis. The general synthetic pathway is outlined below, showcasing the conversion from a readily available starting material to a more complex cyclic ketone.

| Starting Material | Reaction | Intermediate | Product |

| Alkoxybenzene and Succinic Anhydride (B1165640) | Friedel–Crafts acylation | 4-Alkoxyphenyl-4-oxobutyric acid | 7-Alkoxy-1-tetralone |

This demonstrates that this compound is not just a laboratory curiosity but a foundational component for producing functional and high-value chemical compounds.

Building Block for Ligands and Catalysts

While specific research detailing the use of this compound in ligand or catalyst synthesis is limited, its molecular structure contains the necessary functional groups for such applications. The carboxylic acid and ketone carbonyl groups both possess lone pairs of electrons, making them potential coordination sites for metal ions.

A structurally similar compound, 4-(4-Methylphenyl)-4-oxobutyric acid, has been used in the synthesis of polymetallic iron(III) complexes. sigmaaldrich.com This serves as a strong precedent, suggesting that this compound could similarly act as a chelating agent to form stable metal complexes. Such complexes are central to the field of coordination chemistry and can exhibit important catalytic properties, magnetic behaviors, or serve as models for biological systems. The isopropoxy substituent could further influence the solubility and steric environment of any resulting metal complex, potentially tuning its catalytic activity or selectivity.

Integration into Polymer and Material Development (e.g., as a monomer or cross-linker)

The bifunctional nature of this compound makes it a theoretical candidate for applications in polymer science, although direct examples in the literature are not currently available. As a molecule containing a carboxylic acid, it could potentially be used as a monomer in step-growth polymerization reactions.

For example, the carboxylic acid group can react with alcohols to form polyesters or with amines to form polyamides. The presence of the bulky isopropoxyphenyl side group would likely impart specific properties to the resulting polymer, such as increased amorphous character, lower glass transition temperature, and enhanced solubility in organic solvents compared to polymers derived from simpler aromatic acids. The ketone group could also be used for post-polymerization modification or as a site for cross-linking, which could improve the thermal and mechanical properties of the final material.

Utility in Analytical Standard Preparation

This compound is available commercially from suppliers of fine chemicals, often with a specified purity level (e.g., 95%). netascientific.com This availability makes it useful as a reference material or analytical standard in a research and development context.

In organic synthesis, it can be used as a starting material standard to ensure the quality and consistency of a reaction pathway. Researchers can use it to develop and validate analytical methods (like HPLC or GC-MS) for monitoring the progress of a reaction where it is either consumed or produced. It also serves as a benchmark for confirming the identity of synthesized products through techniques like NMR spectroscopy and mass spectrometry, where its known spectral data can be compared against the results for newly created derivatives. While not typically a certified reference material for regulatory testing, it is a crucial tool for ensuring accuracy and reproducibility in non-clinical chemical research.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of 4-aryl-4-oxobutanoic acids often involves Friedel-Crafts acylation. mdpi.com For 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid, this would typically involve the reaction of 3-isopropoxybenzene with succinic anhydride (B1165640). While effective, future research is aimed at developing more sustainable and atom-economical alternatives.

Key opportunities include:

Biocatalysis: The use of enzymes, such as transketolases or engineered variants, could enable the synthesis of α-hydroxyketones and related structures from renewable feedstocks. ucl.ac.ukucl.ac.uk This approach offers high selectivity under mild, aqueous conditions, aligning with the principles of green chemistry.

Renewable Feedstocks: Exploring routes that utilize biomass-derived starting materials, such as furfural derivatives, can reduce reliance on petrochemicals. ucl.ac.ukucl.ac.uk Methodologies that convert these platform molecules into aromatic compounds are a key area of sustainable chemistry. ucl.ac.uk

Photocatalysis and Electrosynthesis: Visible-light-induced reactions and electrochemical methods are emerging as powerful tools for organic synthesis. mdpi.comchemistryviews.org Applying these techniques to C-H oxidation or other bond-forming reactions could provide greener pathways to aromatic ketones, often using air as the oxidant and water as the solvent. mdpi.comchemistryviews.org

Continuous Flow Systems: Moving beyond traditional batch-mode synthesis, the development of continuous flow reactors can improve efficiency, safety, and scalability for the industrial production of this compound and its derivatives.

Development of Asymmetric Transformations and Stereoselective Syntheses

While this compound is itself achiral, its structure contains a prochiral ketone that can be transformed into a chiral center. The development of asymmetric syntheses to access specific stereoisomers of its derivatives is a significant opportunity, particularly for applications in medicinal chemistry where chirality is often critical for biological activity.

Future research in this area could focus on:

Asymmetric Reduction: Catalytic asymmetric reduction of the ketone group to a hydroxyl group would yield chiral 4-hydroxy derivatives. This can be achieved using chiral catalysts and reagents that selectively produce one enantiomer over the other.

Stereoselective Arylation: Methodologies such as rhodium-catalyzed asymmetric arylation could be adapted to construct chiral derivatives. nih.gov Such strategies have been successfully used to synthesize chiral 4-alkyl-3,4-dihydrocoumarins with excellent enantioselectivity. nih.gov

Chiral Building Blocks: Utilizing chiral starting materials or auxiliaries can guide the stereochemical outcome of the synthesis. organic-chemistry.orgnih.gov This approach provides a robust platform for creating a diverse library of chiral sulfoximines and other complex molecules with predictable stereochemistry. organic-chemistry.org

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. For this compound, these computational tools can accelerate the discovery and optimization of synthetic routes.

Key applications include:

Retrosynthesis Planning: AI-powered tools can perform computer-aided synthesis planning (CASP) by working backward from the target molecule to identify potential starting materials and reaction pathways. researchgate.netacs.orgmicrosoft.com These models, often trained on vast databases of known reactions, can suggest both conventional and novel synthetic routes that a human chemist might overlook. chemcopilot.com